7-(2-Amino-2-phenyl-acetylamino)-3-chloro-8-oxo-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
7-(2-Amino-2-Phenyl-Acetylamino)-3-Chloro-8-Oxo-1-Aza-Bicyclo[4.2.0]Oct-2-Ene-2-Carboxylic Acid is a complex organic compound with significant applications in the field of medicinal chemistry. It is known for its unique bicyclic structure, which includes a beta-lactam ring fused to a thiazolidine ring. This compound is a derivative of cephalosporin, a class of antibiotics that are widely used to treat bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Amino-2-Phenyl-Acetylamino)-3-Chloro-8-Oxo-1-Aza-Bicyclo[4.2.0]Oct-2-Ene-2-Carboxylic Acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 7-aminocephalosporanic acid with 2-amino-2-phenylacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and byproducts .
Chemical Reactions Analysis
Types of Reactions
7-(2-Amino-2-Phenyl-Acetylamino)-3-Chloro-8-Oxo-1-Aza-Bicyclo[4.2.0]Oct-2-Ene-2-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aqueous sodium hydroxide or amine solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
7-(2-Amino-2-Phenyl-Acetylamino)-3-Chloro-8-Oxo-1-Aza-Bicyclo[4.2.0]Oct-2-Ene-2-Carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Explored for its potential as an antibiotic, particularly against resistant bacterial strains.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-Amino-2-Phenyl-Acetylamino)-3-Chloro-8-Oxo-1-Aza-Bicyclo[4.2.0]Oct-2-Ene-2-Carboxylic Acid involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Cephalexin: Another cephalosporin antibiotic with a similar structure but different side chains.
Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity.
Ceftriaxone: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
7-(2-Amino-2-Phenyl-Acetylamino)-3-Chloro-8-Oxo-1-Aza-Bicyclo[4.2.0]Oct-2-Ene-2-Carboxylic Acid is unique due to its specific side chain, which imparts distinct pharmacokinetic and pharmacodynamic properties. This makes it particularly effective against certain bacterial strains that may be resistant to other antibiotics .
Properties
Molecular Formula |
C16H16ClN3O4 |
---|---|
Molecular Weight |
349.77 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16ClN3O4/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24)/t10-,11-,12-/m1/s1 |
InChI Key |
JAPHQRWPEGVNBT-IJLUTSLNSA-N |
Isomeric SMILES |
C1CC(=C(N2[C@H]1[C@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl |
Canonical SMILES |
C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl |
Origin of Product |
United States |
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